3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde;dihydrochloride
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Overview
Description
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde; dihydrochloride is a chemical compound with the molecular formula C11H16FN3. It is a derivative of benzaldehyde, featuring a fluorine atom and a 4-methylpiperazin-1-yl group attached to the benzene ring. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Nucleophilic Substitution Reaction: Starting with 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, the compound can be converted to its aldehyde form through a nucleophilic substitution reaction.
Reductive Amination: Another method involves the reductive amination of 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde with an appropriate amine and reducing agent.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving controlled reaction conditions to ensure purity and yield. The process may include the use of catalysts and specific solvents to optimize the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the aldehyde group to an alcohol.
Substitution: Substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and other oxidized derivatives.
Reduction Products: Alcohols and other reduced forms.
Substitution Products: Halogenated, nitro, and other substituted benzene derivatives.
Scientific Research Applications
3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde; dihydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of biological systems and pathways involving fluorinated compounds.
Medicine: As a potential intermediate in the development of pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The fluorine atom and the 4-methylpiperazin-1-yl group play crucial roles in its biological activity. The exact mechanism of action may vary depending on the context in which the compound is used, but it generally involves interactions with enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
4-Methylpiperazine: A simpler compound without the fluorine atom.
3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: The amine derivative of the target compound.
3-Fluoro-4-(4-methylpiperazin-1-yl)phenylmethanol: The alcohol derivative of the target compound.
Uniqueness: 3-Fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde; dihydrochloride is unique due to its combination of fluorine and the 4-methylpiperazin-1-yl group, which imparts distinct chemical and biological properties compared to its similar compounds.
Properties
IUPAC Name |
3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.2ClH/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13;;/h2-3,8-9H,4-7H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENFENXCAYNCEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C=O)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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